Butanamide, 2-amino-N-methyl-3-oxo-
Description
Butanamide, 2-amino-N-methyl-3-oxo-, is a β-ketoamide derivative characterized by a 3-oxo group, a methyl-substituted amide nitrogen, and a primary amino group at the C(2) position. The amino and methyl substituents in the target compound may influence hydrogen bonding, solubility, and steric effects, differentiating it from related molecules.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-amino-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4(6)5(9)7-2/h4H,6H2,1-2H3,(H,7,9) |
InChI Key |
MALQWCHJFRNCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of β-keto amides such as 2-amino-N-methyl-3-oxo-butanamide typically involves amidation reactions between β-keto acid derivatives or esters and amines, or alternatively through solid-phase synthesis methods employing activated intermediates. The keto functionality at the 3-position often requires careful handling to avoid side reactions such as enolization or decarboxylation.
Amidation of β-Keto Esters or Acids with Amines
One common approach is the amidation of β-keto esters or β-keto acid derivatives with methylated amines under catalysis by organic bases or amine catalysts.
- Example from related compounds : The preparation of 4-methyl-3-oxo-N-phenyl-pentanamide involves amidation between isobutyryl methyl acetate and aniline, catalyzed by organic amines such as triethylamine or 4-dimethylaminopyridine, under reflux conditions (80-120 °C). The reaction proceeds with high yield (>96%) and purity (>98%), and the excess amine can be recovered by vacuum distillation.
This method can be adapted for 2-amino-N-methyl-3-oxo-butanamide by selecting appropriate β-keto ester precursors (e.g., methyl acetoacetate derivatives) and methylated amines (e.g., methylamine), ensuring controlled reaction conditions to preserve the keto group.
Table 1: Amidation Reaction Parameters for β-Keto Amides
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| β-Keto ester to amine molar ratio | 1 : 1.3 - 3 | Slight excess of amine to drive reaction |
| Catalyst | Triethylamine, DMAP, Quadrol | Organic amine catalysts |
| Temperature | 80 - 120 °C | Reflux or atmospheric pressure |
| Reaction time | Several hours (e.g., 3-16 h) | Depends on substrate and catalyst |
| Yield | >90% | High yield with optimized conditions |
| Purity | >98% | After purification |
Solid-Phase Synthesis Using Activated Intermediates
Another advanced method involves solid-phase synthesis techniques where β-keto amides are prepared via immobilized intermediates on resin supports.
According to Groß et al. (2003), 3-oxo-butanamide derivatives can be synthesized by reacting diketene or diketene acetone adducts with Rink amide resin or N-hydroxy-succinimidyl acetoacetate immobilized on solid support. This approach allows for high purity and yields and facilitates the generation of diverse β-keto amide libraries.
The method involves:
- Immobilization of β-keto acid derivatives on resin,
- Reaction with amines to form the amide bond,
- Cleavage from the solid support under acidic conditions.
This method is particularly useful for rapid synthesis and screening of β-keto amides, including 2-amino-N-methyl-3-oxo-butanamide analogs.
Synthesis of 3-Amino-4-(Substituted)butanehydrazides and Related β-Keto Amides
Research on related β-keto amides with amino substitutions at position 3 shows synthetic routes involving:
- Conversion of β-ketoesters to amino derivatives by reaction with ammonium acetate in methanol at 60 °C,
- Reduction or hydrazide formation by reaction with hydrazine hydrate.
Though this example is for substituted phenyl derivatives, the reaction conditions can be adapted for 2-amino-N-methyl-3-oxo-butanamide synthesis by choosing appropriate starting materials.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Purity |
|---|---|---|---|---|
| Amidation of β-keto esters with methylamine | Straightforward, scalable, high yield | Requires control of reaction conditions to avoid keto group degradation | >90% | >98% |
| Solid-phase synthesis | High purity, rapid library synthesis | Requires specialized resin and equipment | High | High |
| Nitrile hydrolysis route | Access to amino butanamides from nitriles | Multi-step, potential racemization | Moderate | Moderate to High |
| Hydrazide formation from β-ketoesters | Useful for amino-substituted derivatives | Specific to hydrazide derivatives | High | High |
Chemical Reactions Analysis
Types of Reactions
Butanamide,2-amino-N-methyl-3-oxo-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Butanamide,2-amino-N-methyl-3-oxo-(9ci) is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide,2-amino-N-methyl-3-oxo-(9ci) involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, alter metabolic pathways, and influence cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares Butanamide, 2-amino-N-methyl-3-oxo-, with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:
Key Observations:
Amino Group at C(2): The C(2)-NH₂ group in the target compound and PAAD analogs () is crucial for hydrogen bonding with biological targets.
3-Oxo Group: The β-ketoamide moiety (C=O at C3) is a common feature in PDE5 inhibitors (e.g., 3-oxo-N-(thiazol-2-yl)butanamide), where it mimics the cyclic guanosine monophosphate (cGMP) structure of sildenafil analogs . This group likely facilitates binding to enzyme active sites.
Substituent Effects on Activity:
- Anticonvulsant Activity: In PAAD analogs (), replacing the C(2)-NH₂ group with -OH or -CH₃ reduces anticonvulsant efficacy, highlighting the importance of hydrogen-bonding capability .
- Enzyme Inhibition: Thiazole-ring substitution () enhances PDE5 affinity compared to simpler aryl groups, suggesting steric and electronic optimizations are critical .
Physicochemical Properties
- Synthetic Accessibility: The compound’s structure is synthetically tractable via β-ketoamide formation routes, similar to acetoacetanilide derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-methyl-3-oxobutanamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methylamine with a β-keto ester precursor (e.g., ethyl acetoacetate) under reflux in aprotic solvents like DMF or THF. Optimization involves adjusting temperature (60–80°C), catalyst selection (e.g., triethylamine), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-amino-N-methyl-3-oxobutanamide?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–240 nm) assess purity. Mobile phases: acetonitrile/water (60:40) with 0.1% formic acid .
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 2.1 ppm for methyl groups, δ 8.2 ppm for amide protons) .
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks (e.g., [M+H] at m/z 159.1) .
Q. How does the stability of 2-amino-N-methyl-3-oxobutanamide vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodology : Stability studies show degradation under high humidity (>60% RH) and UV light. Recommended storage: desiccated at −20°C in amber vials. Use TGA/DSC to monitor thermal stability (decomposition >150°C) and HPLC to track hydrolytic degradation (e.g., formation of β-keto acid byproducts) .
Advanced Research Questions
Q. What molecular interactions drive the inhibitory activity of 2-amino-N-methyl-3-oxobutanamide with target enzymes, and how can binding affinities be quantified?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding between the amide group and catalytic residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) by immobilizing the enzyme on a sensor chip and flowing the compound at varying concentrations .
- Enzyme Assays : Monitor inhibition via spectrophotometric methods (e.g., NADH depletion for dehydrogenases) and calculate IC values .
Q. How do structural modifications at the amino and methyl groups of 2-amino-N-methyl-3-oxobutanamide influence its biochemical activity and selectivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing methyl with cyclopropyl or substituting amino with hydroxyl). Test activity against isoforms (e.g., kinase isoforms) to assess selectivity .
- Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 enzymes) to identify steric/electronic effects of substituents .
Q. What strategies resolve contradictions in kinetic data when 2-amino-N-methyl-3-oxobutanamide exhibits non-linear Lineweaver-Burk plots?
- Methodology :
- Mixed Inhibition Analysis : Fit data to non-linear regression models (e.g., Morrison equation) to distinguish competitive vs. uncompetitive inhibition .
- Pre-steady-state Kinetics : Use stopped-flow instruments to capture transient binding events and identify allosteric effects .
- Isothermal Titration Calorimetry (ITC) : Validate binding stoichiometry and enthalpy changes to rule out artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
